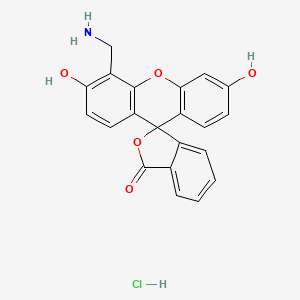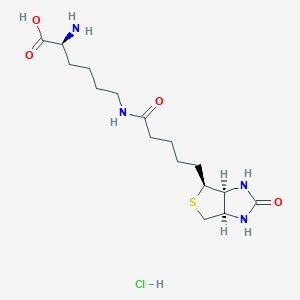
H-Lys(biotinyl)-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(biotinyl)-OH.HCl, also known as biocytin hydrochloride, is a biotinylated derivative of lysine. Biotinylation is the process of attaching biotin to proteins and other macromolecules. This compound is widely used in biochemical research due to the strong affinity between biotin and avidin/streptavidin, which allows for the detection, purification, and immobilization of biotinylated molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .
化学反応の分析
Types of Reactions
H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .
科学的研究の応用
H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:
Chemistry: Used in affinity purification and labeling of biomolecules.
Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.
Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.
Industry: Applied in the development of biosensors and drug delivery systems
作用機序
The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .
類似化合物との比較
Similar Compounds
Fmoc-Lys(biotin)-OH: Another biotinylated lysine derivative used in peptide synthesis.
N-Biotinyl-NH-PEG derivatives: These compounds offer similar biotinylation capabilities with different spacer lengths to reduce steric hindrance.
Uniqueness
H-Lys(biotinyl)-OH.HCl is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin/streptavidin. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biochemical applications .
特性
分子式 |
C16H29ClN4O4S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1 |
InChIキー |
FMGQMNFQNPUYBS-KCPPUHGDSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




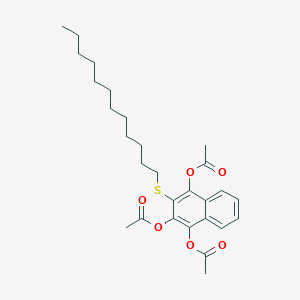
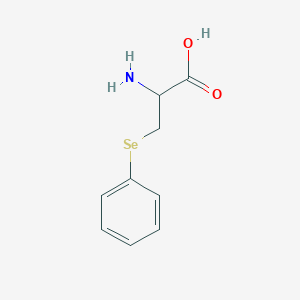
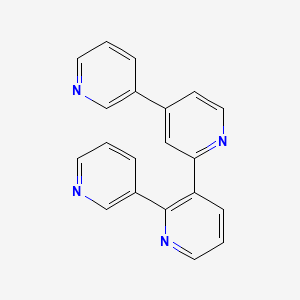

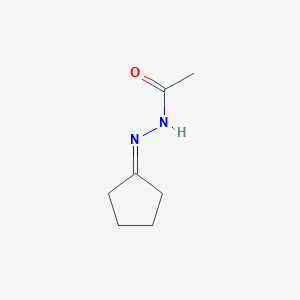
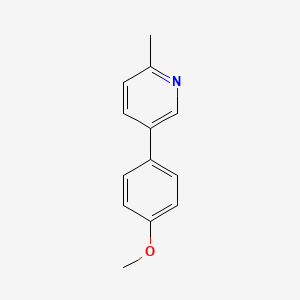
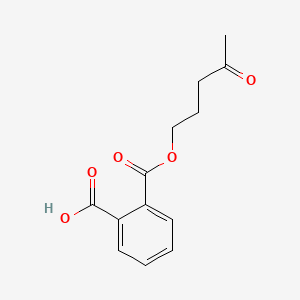

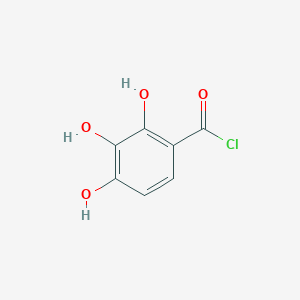

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
